7-Hydroxy-2-oxo-2H-chromene-8-carbaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-2-oxo-2H-chromene-8-carbaldehyde can be achieved through various methods. One common method involves the Knoevenagel reaction, where 7-hydroxycoumarin is reacted with formylating agents under basic conditions . Another method involves the condensation of 7-hydroxycoumarin with N,N-dialkyl substituted cyanoacetamide derivatives in the presence of piperidine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized for higher yields and purity, often involving the use of green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-2-oxo-2H-chromene-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxyl group at the 7-position can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: 7-Hydroxy-2-oxo-2H-chromene-8-carboxylic acid.
Reduction: 7-Hydroxy-2-oxo-2H-chromene-8-methanol.
Substitution: Various substituted coumarin derivatives depending on the electrophile used.
Scientific Research Applications
7-Hydroxy-2-oxo-2H-chromene-8-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 7-Hydroxy-2-oxo-2H-chromene-8-carbaldehyde involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxycoumarin: Similar structure but lacks the aldehyde group at the 8-position.
4-Methyl-7-hydroxycoumarin: Contains a methyl group at the 4-position instead of an aldehyde at the 8-position.
7-Diethylamino-2-oxo-2H-chromene-4-carbaldehyde: Contains a diethylamino group at the 7-position and an aldehyde at the 4-position.
Uniqueness
7-Hydroxy-2-oxo-2H-chromene-8-carbaldehyde is unique due to the presence of both a hydroxyl group at the 7-position and an aldehyde group at the 8-position. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
2067-86-9 |
---|---|
Molecular Formula |
C10H6O4 |
Molecular Weight |
190.15 g/mol |
IUPAC Name |
7-hydroxy-2-oxochromene-8-carbaldehyde |
InChI |
InChI=1S/C10H6O4/c11-5-7-8(12)3-1-6-2-4-9(13)14-10(6)7/h1-5,12H |
InChI Key |
KRBBYDYXQBJMCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=CC(=O)O2)C=O)O |
Origin of Product |
United States |
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